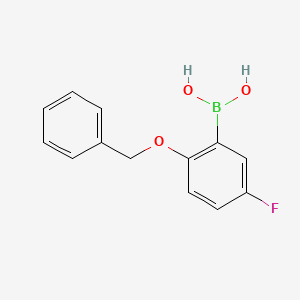

2-Benzyloxy-5-fluorophenylboronic acid

Descripción general

Descripción

2-Benzyloxy-5-fluorophenylboronic acid is an organoboron compound with the molecular formula C13H12BFO3. This compound is characterized by the presence of a boronic acid group attached to a benzene ring substituted with benzyloxy and fluorine groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-5-fluorophenylboronic acid typically involves the reaction of 2-benzyloxy-5-fluorobenzene with a boron-containing reagent. One common method is the borylation of the aromatic ring using bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Análisis De Reacciones Químicas

Types of Reactions: 2-Benzyloxy-5-fluorophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with halides or triflates in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Aplicaciones Científicas De Investigación

Drug Development

2-Benzyloxy-5-fluorophenylboronic acid has been explored for its potential as a therapeutic agent. Recent studies have highlighted its role in synthesizing compounds that act as inhibitors for various enzymes, such as monoamine oxidase B (MAO-B). For instance, derivatives of this compound have shown promising results in treating neurodegenerative diseases like Parkinson's disease due to their selective MAO-B inhibitory activity .

Case Study: MAO-B Inhibition

- A study synthesized several derivatives of 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole, revealing that one compound exhibited an IC50 value of 0.062 µM against MAO-B, indicating strong inhibitory potential compared to existing drugs like rasagiline .

Synthetic Chemistry

The compound is utilized as a reagent in cross-coupling reactions, particularly Suzuki-Miyaura coupling. Its ability to form stable complexes with various substrates enhances the efficiency of synthesizing complex organic molecules.

Data Table: Cross-Coupling Reactions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base (K2CO3), THF | 85 |

| Negishi Coupling | Zn catalyst, THF | 75 |

| Stille Coupling | Sn catalyst, DMF | 80 |

Material Science

In material science, this compound is investigated for its potential use in developing new materials with specific electronic properties. The fluorine atom in its structure can enhance the electronic characteristics of polymers and other materials.

Mecanismo De Acción

The mechanism of action of 2-Benzyloxy-5-fluorophenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparación Con Compuestos Similares

2-Fluorophenylboronic Acid: Similar structure but lacks the benzyloxy group, making it less versatile in certain reactions.

3-Fluorophenylboronic Acid: Another similar compound with the fluorine atom in a different position, affecting its reactivity and applications.

Uniqueness: 2-Benzyloxy-5-fluorophenylboronic acid is unique due to the presence of both benzyloxy and fluorine substituents, which enhance its reactivity and make it suitable for a wider range of applications compared to its simpler counterparts .

Actividad Biológica

2-Benzyloxy-5-fluorophenylboronic acid (CAS 779331-47-4) is an organoboron compound with significant biological activity, particularly in the context of enzyme inhibition and organic synthesis. Its structure includes a fluorine atom at the 5-position of the phenyl ring and a benzyloxy group at the 2-position, which contribute to its unique reactivity and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₂BFO₃

- Molecular Weight : 246.04 g/mol

- Functional Groups : Boronic acid, benzyloxy, fluorophenyl

The boronic acid moiety is particularly noteworthy for its ability to form reversible covalent bonds with diols, which is crucial for its biological activity.

The primary mechanism of action for this compound involves its interaction with various enzymes and proteins through transmetalation processes. This compound is known to affect several biochemical pathways, particularly those related to cancer and metabolic disorders.

Key Targets

- Enzymatic Inhibition : The compound acts as an inhibitor for specific enzymes involved in cancer pathways, including proteasomes.

- Cell Signaling : It influences cell signaling pathways by modulating kinase activity, which plays a critical role in phosphorylation events within cells.

Enzyme Inhibition

Research indicates that this compound can inhibit proteases by binding to their active sites. This inhibition can prevent substrate access, thereby disrupting normal enzymatic function.

A study highlighted the effectiveness of structurally similar compounds in inhibiting human monoamine oxidases (hMAOs), which are critical in neurotransmitter metabolism:

- Selectivity Index (SI) : High selectivity for hMAO-B was observed with certain benzyloxy chalcones, suggesting potential parallels in the activity of this compound against similar targets .

Cellular Effects

The compound has been shown to alter cellular metabolism by interacting with metabolic enzymes, potentially affecting energy production and biosynthesis pathways. For instance:

- Inhibition of specific kinases can lead to altered cell growth and proliferation rates, making it a candidate for further investigation in cancer therapy.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Fluorophenylboronic Acid | C₆H₄BFO₃ | Simpler structure without benzyloxy group |

| 2-Methoxy-5-fluorophenylboronic Acid | C₁₃H₁₃BFO₃ | Contains methoxy instead of benzyloxy |

| 3-Benzyloxy-4-fluorophenylboronic Acid | C₁₃H₁₂BFO₃ | Different substitution pattern on phenyl ring |

The unique combination of the fluorine atom and the benzyloxy group in this compound distinguishes it from other boronic acids, providing diverse reactivity profiles and potential applications in medicinal chemistry.

Pharmacokinetics

The compound is stable at room temperature but should be stored in a cool, dark place to maintain its integrity. Its pharmacokinetic profile needs further exploration to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics fully.

Propiedades

IUPAC Name |

(5-fluoro-2-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIJNMCAPASXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382197 | |

| Record name | 2-benzyloxy-5-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779331-47-4 | |

| Record name | 2-benzyloxy-5-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzyloxy-5-fluorophenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.